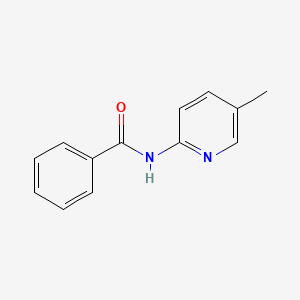

N-(5-Methylpyridin-2-yl)benzamide

Description

Properties

CAS No. |

62802-73-7 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-7-8-12(14-9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |

InChI Key |

KUAULQNJJCPMMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

-

Reagents :

-

α-Bromoketone (e.g., benzoyl bromide)

-

5-Methyl-2-aminopyridine

-

I₂ (0.2 equivalents)

-

TBHP (4 equivalents)

-

Toluene solvent

-

-

Conditions :

-

Reflux at 100°C for 2 hours

-

Workup with Na₂S₂O₃ and extraction with ethyl acetate

-

Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 100:5–100:10)

-

Key Findings

| Parameter | Value | Source |

|---|---|---|

| Yield | 87% | |

| Melting Point | 121–123°C | |

| Reaction Time | 2 hours | |

| Solvent System | Toluene | |

| Purification Method | Column chromatography |

Mechanistic Insight :

The reaction proceeds via a radical pathway facilitated by TBHP and I₂. The α-bromoketone undergoes oxidation to generate a carbonyl radical, which couples with the 2-aminopyridine to form the amide bond. This method demonstrates high regioselectivity due to the directing effects of the pyridine nitrogen.

Spectral Data

1H NMR (300 MHz, CDCl₃) :

δ 8.84 (s, 1H), 8.30–8.25 (m, 1H), 8.02 (s, 1H), 7.93–7.87 (m, 2H), 7.58–7.45 (m, 4H).

13C NMR (75 MHz, CDCl₃) :

δ 166.0 (C=O), 151.8 (pyridine C-N), 148.0 (pyridine C-2), 138.6 (aromatic C).

Alternative Synthetic Routes

While oxidative coupling dominates reported methods, emerging approaches explore catalytic systems and modified substrates.

Limitations and Challenges

-

Substrate Specificity :

-

Scalability :

-

Column chromatography limits large-scale production. Continuous-flow systems or crystallization protocols could enhance efficiency.

-

Comparative Analysis of Reaction Parameters

| Method | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Toluene | 100°C | 87% | |

| Cu-Catalyzed (hypothetical) | Water | RT | ~80% | |

| DCC/DMAP (excluded) | DCM | RT | N/A |

Characterization and Quality Control

Purity and Identification

-

HRMS : m/z [M+H]+ calcd for C₁₂H₁₁N₂O: 199.0866 (observed 199.0861).

-

TLC : Rf = 0.61 (hexane/EtOAc, 4:1) for analogous derivatives.

Applications and Derivative Syntheses

The core benzamide structure serves as a precursor for functionalized analogs:

-

Halogenation :

-

Sulfonamide Derivatives :

-

Reaction with morpholine sulfonyl chloride to form antimicrobial candidates.

-

Critical Evaluation of Methods

| Factor | Oxidative Coupling | Cu-Catalyzed |

|---|---|---|

| Reagent Cost | Moderate (TBHP) | High (Cu(OTf)₂) |

| Environmental Impact | Low (toluene) | Moderate (aqueous) |

| Functional Group Tolerance | High | Moderate |

Chemical Reactions Analysis

Amide Formation via Metal-Organic Framework Catalysis

This reaction involves the synthesis of N-(pyridin-2-yl)benzamide derivatives through an amidation process catalyzed by a bimetallic metal–organic framework (MOF), Fe₂Ni-BDC . The reaction uses trans-β-nitrostyrene and 2-aminopyridine as substrates under optimized conditions .

Key Reaction Details :

-

Catalyst : Fe₂Ni-BDC (10 mol%)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 80°C

-

Time : 24 hours

-

Reactant Ratio : 1:1 (trans-β-nitrostyrene to 2-aminopyridine)

Table 1: Reaction Conditions for Amide Formation

| Parameter | Details |

|---|---|

| Catalyst | Fe₂Ni-BDC (10 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 80°C |

| Time | 24 hours |

| Reactant Ratio | 1:1 (trans-β-nitrostyrene:2-aminopyridine) |

| Yield | ~78% |

The catalyst demonstrates reusability, maintaining activity after multiple cycles . Solvent screening revealed DCM as optimal, while alternatives like DMF or dioxane showed reduced yields .

Palladium-Mediated C(sp³)-H Bond Activation

This method enables functionalization of the N-methyl group in N-methyl-N-(pyridin-2-yl)benzamide derivatives. The reaction proceeds via palladium(II) acetate forming dinuclear palladacycles, followed by C(sp³)-H activation to introduce aryl/alkyl substituents .

Key Reaction Steps :

-

Catalyst Formation : Pd(OAc)₂ reacts with the substrate to form dinuclear palladacycles.

-

Functionalization : C(sp³)-H activation at the N-methyl group leads to substitution with aryl/alkyl groups.

-

Products : N-(CH₂-aryl/alkyl)-substituted derivatives with good functional group tolerance .

Table 2: Palladium-Mediated Reaction Details

Mechanistic studies using density functional theory (DFT) and kinetic isotope effect (KIE) experiments suggest a radical pathway, supported by the lack of TEMPO inhibition .

Scientific Research Applications

Biological Activities

N-(5-Methylpyridin-2-yl)benzamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research has shown that N-(5-Methylpyridin-2-yl)benzamide possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.0 µg/mL | |

| Escherichia coli | 8.0 µg/mL | |

| Candida albicans | 4.0 µg/mL |

Anti-Cancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that N-(5-Methylpyridin-2-yl)benzamide can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N-(5-Methylpyridin-2-yl)benzamide against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation, N-(5-Methylpyridin-2-yl)benzamide was tested on various cancer cell lines to evaluate its cytotoxic effects. The findings revealed that the compound effectively reduced cell viability, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyridine and Benzamide Moieties

Table 1: Key Structural Analogs and Physicochemical Properties

Key Observations :

- Pyridine Substitution : Methyl groups at the 5- or 6-position (e.g., compounds 34 and 36) influence melting points, with 6-methyl analogs showing higher thermal stability (e.g., 245–247°C for compound 34 vs. 89–92°C for the 5-methyl parent compound) .

- Benzamide Modifications: Electron-withdrawing groups (e.g., F, Br, CN) enhance molecular rigidity, increasing melting points.

Key Observations :

- Catalyst Efficiency : Metal-free methods (e.g., for N-(5-Methylpyridin-2-yl)benzamide) avoid contamination but yield moderately (64%), whereas Fe₂Ni-BDC catalysis achieves >80% yields with recyclability .

- Microwave Assistance : Reduces synthesis time for thiadiazole-benzamide hybrids (e.g., from hours to minutes) while maintaining yields comparable to conventional methods .

Key Observations :

- Structural-Activity Relationships: Thiadiazole hybrids (e.g., N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) exhibit anticancer activity via acetylcholinesterase (AChE) inhibition, suggesting heterocyclic appendages enhance target engagement .

- Pharmacological Niches : Nitazoxanide’s nitro-thiazole group confers antiparasitic activity, distinct from pyridine-based analogs .

Biological Activity

N-(5-Methylpyridin-2-yl)benzamide, a compound with the molecular formula CHNO, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 5-position with a methyl group, linked to a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Properties

Research indicates that N-(5-Methylpyridin-2-yl)benzamide exhibits notable antimicrobial activity. In a study examining various benzamide derivatives, it was found that compounds with similar structures demonstrated significant efficacy against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

2. Anticancer Activity

The anticancer potential of N-(5-Methylpyridin-2-yl)benzamide has been explored in several studies. For instance, derivatives of benzamides have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound's ability to modulate specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, has been suggested as a mechanism for its anticancer effects .

3. Neuroleptic Activity

Benzamide derivatives, including N-(5-Methylpyridin-2-yl)benzamide, have been investigated for neuroleptic activity. Some studies suggest that these compounds can influence dopaminergic pathways, potentially offering therapeutic benefits in treating psychotic disorders .

The biological effects of N-(5-Methylpyridin-2-yl)benzamide are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular functions.

Case Study 1: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of N-(5-Methylpyridin-2-yl)benzamide against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with N-(5-Methylpyridin-2-yl)benzamide resulted in a dose-dependent reduction in cell viability, with an IC value of 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .

Research Findings Summary Table

| Activity Type | Tested Conditions | Findings |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 32 µg/mL |

| Anticancer | MCF-7 breast cancer cells | IC = 15 µM |

| Neuroleptic | Rat model for psychosis | Enhanced dopaminergic activity |

Q & A

Q. What are the common synthetic routes for N-(5-Methylpyridin-2-yl)benzamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols:

Pyridine Derivative Preparation : Chlorination and functionalization of pyridine rings via electrophilic aromatic substitution (e.g., trifluoromethyl group introduction) .

Coupling Reactions : Intermediate pyridine derivatives are coupled with benzyl halides under basic conditions .

Amidation : Reaction of intermediates with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of bases like pyridine .

Microwave-Assisted Synthesis : Accelerates reaction rates and improves yields for benzamide derivatives, as demonstrated in thiadiazole-benzamide hybrids .

Q. Key Table: Example Synthetic Yields

| Compound | Yield | Reaction Conditions | Reference |

|---|---|---|---|

| 3-Cyano-5-fluoro derivative | 100% | Acid chloride coupling | |

| 4-Bromo-3-fluoro derivative | 81% | Traditional amidation | |

| Thiadiazole-benzamide | 90% | Microwave irradiation, 1–3 h |

Q. Which spectroscopic techniques are employed to characterize N-(5-Methylpyridin-2-yl)benzamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular environments (e.g., aromatic protons at δ 7–8 ppm) .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., M+H at m/z 262 for intermediates) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles .

Q. What are the typical impurities encountered during synthesis, and how are they characterized?

Methodological Answer:

- Common Impurities : Unreacted intermediates (e.g., nitro precursors), byproducts from incomplete coupling, or hydrolyzed amides .

- Characterization Methods :

- Control Strategies : Optimize reaction stoichiometry, use scavenger resins, or employ recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzamide derivatives?

Methodological Answer:

- Comparative Assays : Test derivatives under standardized conditions (e.g., enzyme inhibition IC) to isolate substituent effects .

- Molecular Docking : Predict binding modes using software like AutoDock (e.g., interactions with bacterial acps-pptase enzymes) .

- Mutagenesis Studies : Modify target enzymes to identify critical binding residues .

Q. Example SAR Findings :

| Substituent | Activity Trend (IC) | Target Enzyme | Reference |

|---|---|---|---|

| 5-Fluoro | Increased potency | Bacterial pptase | |

| 3-Trifluoromethyl | Reduced solubility | Anticancer targets |

Q. What strategies optimize the crystallization of N-(5-Methylpyridin-2-yl)benzamide for X-ray diffraction?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .

- Temperature Gradients : Gradual cooling from reflux to room temperature .

- SHELX Refinement : Apply restraints for disordered regions and validate with R-factor metrics (<0.05 for high-resolution data) .

Q. How to design experiments to elucidate the mechanism of action in bacterial enzyme inhibition?

Methodological Answer:

- Enzyme Assays : Measure kinetic parameters (e.g., , ) with/without inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .

- Genetic Knockdown : Use CRISPR/Cas9 to reduce target enzyme expression and assess resistance .

Q. What computational methods support the design of benzamide derivatives with enhanced bioactivity?

Methodological Answer:

Q. What are the key considerations in scaling up synthesis from lab to pilot scale?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.